molecular formula C8H16ClNO3 B3003462 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride CAS No. 2241141-52-4

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride

Cat. No.: B3003462
CAS No.: 2241141-52-4
M. Wt: 209.67
InChI Key: PRKZLHPOJSELEN-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a dimethyl-substituted morpholine ring attached to an acetic acid moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the acetic acid derivative. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the acetic acid moiety.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylmorpholin-2-yl)acetic acid hydrochloride
  • 2-(6,6-Dimethylpiperidin-2-yl)acetic acid hydrochloride
  • 2-(6,6-Dimethylmorpholin-2-yl)propionic acid hydrochloride

Uniqueness

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride stands out due to its specific structural features, such as the dimethyl-substituted morpholine ring, which imparts unique chemical and biological properties. These properties make it particularly useful in applications where other similar compounds may not be as effective or versatile.

Properties

IUPAC Name

2-(6,6-dimethylmorpholin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKZLHPOJSELEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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